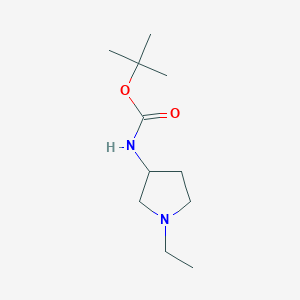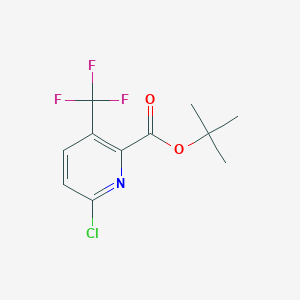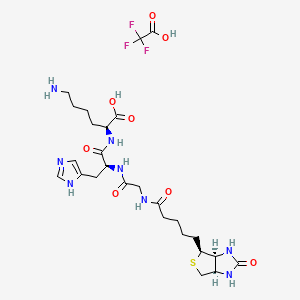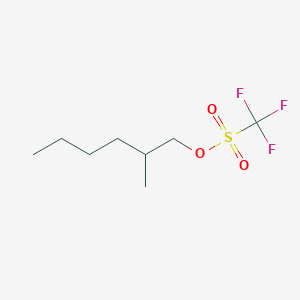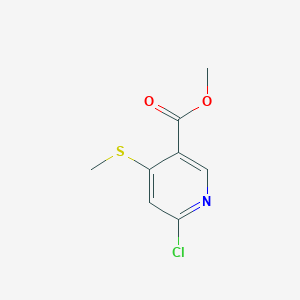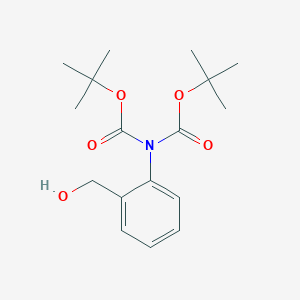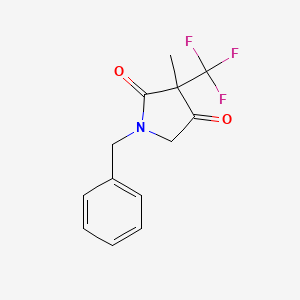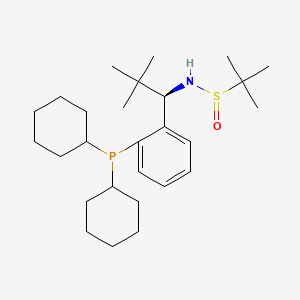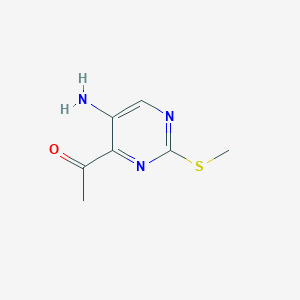
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone is a heterocyclic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and methylthio groups on the pyrimidine ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(4-amino-2-(methylthio)pyrimidin-5-yl)ethanol with manganese (IV) oxide in toluene at 120°C for 4 hours. The mixture is then diluted with a 1:1 tetrahydrofuran/methanol solution and filtered to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The use of manganese (IV) oxide as an oxidizing agent and toluene as a solvent are key components of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like manganese (IV) oxide.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide in toluene at elevated temperatures.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese (IV) oxide yields the corresponding ketone .
Aplicaciones Científicas De Investigación
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structure and functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparación Con Compuestos Similares
- 1-(4-Amino-2-(methylthio)pyrimidin-5-yl)ethanone
- 2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one
Comparison: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone is unique due to the specific positioning of the amino and methylthio groups on the pyrimidine ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Propiedades
Fórmula molecular |
C7H9N3OS |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
1-(5-amino-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,8H2,1-2H3 |
Clave InChI |
FCPIHNYINIRASM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=NC=C1N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


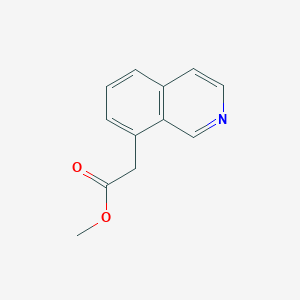
![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/structure/B13657222.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)

